4-((1H-pyrazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine
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Description
4-((1H-pyrazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C16H20ClN3O2S and its molecular weight is 353.87. The purity is usually 95%.
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Scientific Research Applications
Aurora Kinase Inhibition in Cancer Treatment
Compounds similar to 4-((1H-pyrazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine, specifically those with a piperidine structure and sulfonyl moieties, have been studied for their potential in treating cancer. They are found to inhibit Aurora A kinase, a protein involved in cell division, suggesting their use in cancer therapeutics (ロバート ヘンリー, ジェームズ, 2006).
Antimicrobial Activity
Derivatives of 1-phenyl-5-amino pyrazole, structurally related to the compound , have been synthesized and shown to possess antimicrobial activity. This indicates the potential of such compounds in developing new antimicrobial agents (T. El‐Emary, N. Al-muaikel, O. S. Moustafa, 2002).
Anticancer Evaluation of Thiazoles with Piperazine Substituent
A series of 1,3-thiazoles with substituents including piperazine and pyrazole has shown significant anticancer activity across various cancer cell lines. These findings highlight the potential of such structures in cancer treatment (Kostyantyn Turov, 2020).
Receptor Antagonism
Compounds incorporating elements of the queried chemical have been synthesized and analyzed for their receptor antagonistic properties. These include studies on CB1 cannabinoid receptors and serotonin receptors, indicating potential applications in central nervous system disorders (Brijesh Kumar Srivastava et al., 2008), (V. Canale et al., 2016).
Molecular Interaction Studies
Molecular interaction studies of similar compounds, particularly those targeting cannabinoid receptors, provide insights into drug-receptor interactions and can aid in the development of new therapeutic agents (J. Shim et al., 2002).
Synthesis of Key Intermediates for Drug Development
The compound of interest may serve as a key intermediate in the synthesis of other therapeutically relevant compounds, as evidenced by similar structures being used in the synthesis of drugs like Crizotinib (Steven J. Fussell et al., 2012).
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-(pyrazol-1-ylmethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2S/c1-13-15(17)4-2-5-16(13)23(21,22)20-10-6-14(7-11-20)12-19-9-3-8-18-19/h2-5,8-9,14H,6-7,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMFHRPZNIPUAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.